Robustigenin
Description
Robustigenin is an isoflavonoid isolated from Millettia species, first identified in Derris robusta seed shells . Structurally, it features a core isoflavone skeleton with methoxy groups and aromatic protons, contributing to its bioactivity. Pharmacologically, this compound exhibits notable antioxidant properties, as demonstrated by its radical scavenging activity in the TLC-spot DPPH assay . Its discovery has spurred interest in comparing its properties with structurally related compounds to elucidate structure-activity relationships (SARs).
Properties
CAS No. |
72545-39-2 |
|---|---|
Molecular Formula |
C19H18O7 |
Molecular Weight |
358.34 |
Synonyms |
5-Hydroxy-7,2′,4’5′-tetramethoxyisoflavone; 5-Hydroxy-7-methoxy-3-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
Isoflavonoids share a common 3-phenylchromen-4-one backbone but differ in substituents (e.g., hydroxyl, methoxy, prenyl groups) and ring modifications. Key comparisons include:
- Robustigenin vs. Toxicarol Isoflavone (MB4): this compound (MB3) and MB4 both derive from Millettia brandisiana, but MB4 contains a 6'',6''-dimethylpyrano group at C-7/C-8, whereas this compound lacks this moiety and instead has distinct aromatic protons and methoxy groups .
- This compound vs. Scadenone: Scadenone, from M. extensa, shares the isoflavone core but features additional hydroxyl groups, correlating with its antibacterial activity (MIC: 2–4 µg/mL against Staphylococcus aureus and Bacillus subtilis) .
- This compound vs. Tephrosin: Tephrosin, a rotenoid-class isoflavonoid, has a fused tetracyclic structure, enabling anti-Alzheimer’s and mosquitoicidal effects absent in this compound .
Pharmacological Activities
The biological activities of this compound and analogs vary significantly due to structural nuances (Table 1):
Table 1: Pharmacological Comparison of this compound and Analogous Isoflavonoids
Mechanistic Insights
- Antioxidant Activity : this compound and viridiflorin’s radical scavenging is attributed to electron-donating methoxy/hydroxyl groups, which stabilize free radicals .
- Antibacterial vs. Antioxidant: Scadenone’s hydroxyl groups enhance membrane permeability in bacteria, whereas this compound’s methoxy groups favor redox interactions .
- Structural Flexibility: The 6'',6''-dimethylpyrano group in MB4 may reduce solubility, limiting its antioxidant efficacy compared to this compound .
Key Research Findings
Structural-Activity Relationships: Methoxy groups in this compound enhance antioxidant capacity, while hydroxyl substitutions (e.g., scadenone) favor antimicrobial activity . Prenyl or pyrano modifications (e.g., calopogonium B, MB4) correlate with antimalarial or reduced bioactivity due to steric hindrance .
Bioactivity Disparities: Despite ~80% structural similarity (Tanimoto coefficient), isoflavonoids exhibit <30% overlap in bioactivity, underscoring the role of minor substituents in target specificity .
Species-Specific Variations: Isoflavonoids from Millettia vs. Calopogonium exhibit divergent activities, suggesting ecological or biosynthetic influences on compound diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
